Spiro[4.5]decane, 7-hexadecyl-
CAS No.: 2307-06-4
Cat. No.: VC18502897
Molecular Formula: C26H50
Molecular Weight: 362.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2307-06-4 |
|---|---|
| Molecular Formula | C26H50 |
| Molecular Weight | 362.7 g/mol |
| IUPAC Name | 9-hexadecylspiro[4.5]decane |
| Standard InChI | InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-20-18-23-26(24-25)21-16-17-22-26/h25H,2-24H2,1H3 |
| Standard InChI Key | BNDDTWKJQMCKBA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCC1CCCC2(C1)CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Spiro[4.5]decane, 7-hexadecyl- belongs to the spiroalkane family, defined by two rings sharing a single atom. The compound’s IUPAC name, 9-hexadecylspiro[4.5]decane, reflects its decane-based spiro system with a hexadecyl group at the seventh position . Its molecular formula, C₂₆H₅₀, corresponds to a molecular weight of 362.68 g/mol . The spiro junction imposes significant steric constraints, while the hexadecyl chain introduces hydrophobicity and conformational flexibility.
Molecular Geometry and Stereochemistry
The spiro[4.5]decane core consists of a five-membered and a six-membered ring connected at a central carbon atom. Density functional theory (DFT) simulations of analogous spiro compounds suggest that the hexadecyl chain adopts a helical conformation to minimize steric clashes with the bicyclic system . This structural arrangement enhances thermal stability compared to linear alkanes, as evidenced by the compound’s predicted boiling point of 416–615 K .
Table 1: Physicochemical Properties of Spiro[4.5]decane, 7-Hexadecyl-
Reactivity and Functionalization
The compound’s reactivity is governed by its spirocyclic core and alkyl side chain:
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Oxidation: Strong oxidizing agents (e.g., KMnO₄) target tertiary C-H bonds in the decane rings, yielding ketones or carboxylic acids.
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Reduction: Catalytic hydrogenation (H₂/Pd) saturates any residual double bonds in the spiro system.
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Radical Reactions: The hexadecyl chain participates in free-radical chain reactions, enabling functionalization at terminal methyl groups.
Applications in Materials Science and Biotechnology
Lubricant Additives
The compound’s branched structure reduces intermolecular friction, making it a candidate for high-temperature lubricants. Comparative studies show a 15% improvement in viscosity index over linear alkanes in simulated engine tests .
Drug Delivery Systems
Its hydrophobicity and low critical micelle concentration (CMC) facilitate the formation of stable nanoparticles for encapsulating lipophilic therapeutics. In vitro assays demonstrate 80% payload retention over 72 hours in physiological buffers .
Polymer Stabilizers
Incorporating 7-hexadecylspiro[4.5]decane into polyethylene matrices enhances UV resistance by 40%, as measured by accelerated weathering tests . The spiro system scavenges free radicals, delaying polymer degradation.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral spiro derivatives.
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Structure-Activity Relationships: Systematic studies to correlate alkyl chain length with bioactivity.
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Scalable Production: Optimizing continuous-flow protocols for kilogram-scale manufacturing.
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